molecular formula C42H62O18 B2770404 Glucoscillaren A CAS No. 11003-96-6

Glucoscillaren A

Cat. No.: B2770404
CAS No.: 11003-96-6
M. Wt: 854.94
InChI Key: UHVXHHKIFHGLAJ-XJQMGFNUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glucoscillaren A involves the glycosylation of scillarenin with specific sugar moieties. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant Scilla maritima, followed by purification processes to isolate the compound. The extraction process typically uses solvents like ethanol and methanol, and the purification involves techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glucoscillaren A has a wide range of applications in scientific research:

Mechanism of Action

Glucoscillaren A exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme in cardiac cells. By inhibiting this enzyme, this compound increases the intracellular concentration of sodium ions, which in turn leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. This increase in calcium ions enhances cardiac muscle contraction, making it a potent cardiac glycoside .

Comparison with Similar Compounds

  • Digitoxin
  • Digoxin
  • Ouabain

Comparison:

This compound stands out due to its specific glycosylation pattern, which influences its solubility, bioavailability, and interaction with biological targets .

Properties

IUPAC Name

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O18/c1-18-35(59-39-34(52)31(49)36(26(16-44)58-39)60-38-32(50)29(47)28(46)25(15-43)57-38)30(48)33(51)37(55-18)56-21-8-11-40(2)20(14-21)5-6-24-23(40)9-12-41(3)22(10-13-42(24,41)53)19-4-7-27(45)54-17-19/h4,7,14,17-18,21-26,28-39,43-44,46-53H,5-6,8-13,15-16H2,1-3H3/t18-,21-,22+,23-,24+,25+,26+,28+,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVXHHKIFHGLAJ-HFOYKOELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149123
Record name Glucoscillaren A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

854.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11003-96-6
Record name Glucoscillaren A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011003966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucoscillaren A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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